

Pegasus WMS applications in genomics and astronomy.

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An In-depth Technical Guide to **Pegasus** WMS Applications in Genomics and Astronomy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pegasus WMS

Pegasus Workflow Management System (WMS) is a robust and scalable system designed to automate, manage, and execute complex scientific workflows across a wide range of computational infrastructures, from local clusters to national supercomputers and commercial clouds.[1][2][3] At its core, **Pegasus** enables scientists to define their computational pipelines at a high level of abstraction, focusing on the logical dependencies between tasks rather than the intricacies of the underlying execution environment.[1][4][5]

Pegasus takes an abstract workflow description, typically in the form of a Directed Acyclic Graph (DAG), and maps it onto available resources.[2] This process involves automatically locating necessary input data and computational resources, planning data transfers, and optimizing the workflow for performance and reliability.[1][6][7] Key features of **Pegasus** WMS include:

- Portability and Reuse: Workflows are defined abstractly, allowing them to be executed on different computational environments without modification.[1][3]
- Scalability: Pegasus can manage workflows ranging from a few tasks to over a million, handling terabytes of data.[1][3]



- Data Management: It automates data transfers, replica selection, and data cleanup, which is crucial for data-intensive applications.[3][8]
- Performance Optimization: The **Pegasus** mapper can reorder, group, and prioritize tasks to enhance overall workflow performance. This includes clustering smaller, short-running jobs into larger ones to reduce overhead.[1][6]
- Reliability and Fault Tolerance: Pegasus automatically retries failed tasks and can generate
 rescue workflows for the remaining portions of a computation, ensuring that even longrunning and complex pipelines can complete successfully.[7][8]
- Provenance Tracking: Detailed provenance information is captured for all executed workflows, including data sources, software versions, and parameters used. This is essential for the reproducibility of scientific results.[8]

Pegasus WMS in Genomics

In the field of genomics, **Pegasus** WMS is instrumental in managing the complex and data-intensive pipelines required for next-generation sequencing (NGS) data analysis. These workflows often involve multiple stages of data processing, from raw sequence reads to biologically meaningful results. **Pegasus** helps to automate these multi-step computational tasks, streamlining research in areas like gene expression analysis, epigenomics, and variant calling.[9]

Key Genomics Applications

- Epigenomics: Workflows for analyzing DNA methylation and histone modification data are
 automated using Pegasus. These pipelines process high-throughput sequencing data to
 map the epigenetic state of cells on a genome-wide scale.[10][11] A typical workflow involves
 splitting large sequence files for parallel processing, filtering, mapping to a reference
 genome, and calculating sequence density.[12]
- RNA-Seq Analysis: **Pegasus** is used to manage RNA-Seq workflows, such as RseqFlow, which perform quality control, map reads to a transcriptome, quantify expression levels, and identify differentially expressed genes.[9][10]



- Variant Calling: Pegasus automates variant calling workflows that identify genetic variations
 from sequencing data. These pipelines typically involve downloading and aligning sequence
 data to a reference genome and then identifying differences.[13]
- Proteogenomics: In benchmarking challenges like the DREAM proteogenomic challenge,
 Pegasus has been used to scale the execution of workflows that predict protein levels from transcriptomics data.[14]

Quantitative Data for Genomics Workflows

While specific performance metrics can vary greatly depending on the dataset size and computational resources, the following table provides a representative overview of genomics workflows managed by **Pegasus**.

Workflow Type	Representative Input Data Size	Number of Tasks	Key Software/Algorithm s
Epigenomics	6 GB	Variable (highly parallelizable)	Illumina GA Pipeline, Custom Scripts
RNA-Seq (RseqFlow)	Variable (e.g., 75,000 reads/sample)	Variable	Bowtie, TopHat, Cufflinks
1000 Genomes Analysis	Fetches data from public repositories	Scales with number of chromosomes analyzed	Custom parsing and analysis scripts

Experimental Protocols for Genomics Workflows

1. Epigenomics Workflow Protocol:

The epigenomics workflow developed by the USC Epigenome Center automates the analysis of DNA sequencing data to map epigenetic states.[11] The key steps are:

- Data Transfer: Raw sequence data is transferred to the cluster storage system.
- Parallelization: Sequence files are split into multiple smaller files to be processed in parallel.



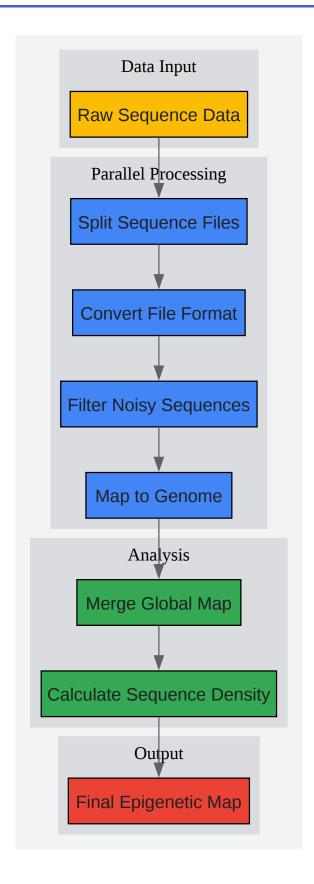
- File Conversion: The sequence files are converted to the appropriate format for analysis.
- Quality Control: Noisy and contaminating sequences are filtered out.
- Genomic Mapping: The cleaned sequences are mapped to their respective locations on the reference genome.
- Merging: The results from the individual mapping steps are merged into a single global map.
- Density Calculation: The sequence maps are used to calculate the sequence density at each position in the genome.[11][12]
- 2. RNA-Seq (RseqFlow) Workflow Protocol:

The RseqFlow workflow implements a comprehensive RNA-Seq analysis pipeline.[9] A typical execution involves:

- Reference Preparation: Indexing of the reference transcriptome and gene models.
- Read Mapping: Input FASTQ files containing the RNA-Seq reads are mapped to the reference transcriptome using an aligner like Bowtie.
- Result Partitioning: The mapped results are divided by chromosome for parallel processing.
- Read Counting: For each chromosome, the number of reads mapped to each gene, exon, and splice junction is counted.
- Final Summary: The counts from all chromosomes are aggregated to provide a final summary of gene expression.

Genomics Workflow Visualizations

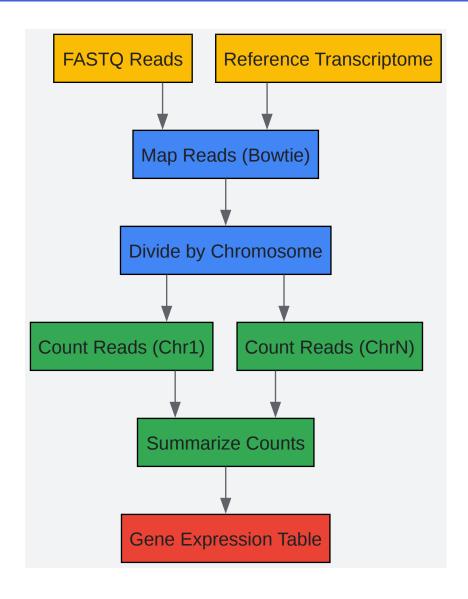




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A high-level overview of a typical Epigenomics workflow managed by **Pegasus**.





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A simplified data flow diagram for an RNA-Seq analysis workflow.

Pegasus WMS in Astronomy

Astronomy is another domain where **Pegasus** WMS has proven to be an indispensable tool for managing large-scale data processing and analysis.[15] Astronomical surveys and simulations generate massive datasets that require complex, multi-stage processing pipelines. **Pegasus** is used to orchestrate these workflows on distributed resources, enabling discoveries in areas like gravitational-wave physics, cosmology, and observational astronomy.[2]

Key Astronomy Applications



- Gravitational-Wave Physics (LIGO): The Laser Interferometer Gravitational-Wave
 Observatory (LIGO) collaboration has used **Pegasus** to manage the analysis pipelines that
 led to the first direct detection of gravitational waves.[2] These workflows analyze vast
 amounts of data from the LIGO detectors to search for signals from astrophysical events like
 black hole mergers.[16]
- Astronomical Image Mosaicking (Montage): The Montage application, which creates large-scale mosaics of the sky from multiple input images, is often managed by Pegasus.[17]
 These workflows can involve tens of thousands of tasks and process thousands of images to generate science-grade mosaics.[17][18]
- Large Synoptic Survey Telescope (LSST): Pegasus is being used in the development and
 execution of data processing pipelines for the Vera C. Rubin Observatory's LSST. This
 involves processing enormous volumes of image data to produce calibrated images and
 source catalogs.[12][19]
- Periodogram Analysis: NASA's Infrared Processing and Analysis Center (IPAC) utilizes
 Pegasus to manage workflows that compute periodograms from light curves, which are essential for detecting exoplanets and studying stellar variability.[10]

Quantitative Data for Astronomy Workflows

The scale of astronomy workflows managed by **Pegasus** can be immense. The following table summarizes key metrics from prominent examples.



Workflow Type	Input Data Size	Output Data Size	Number of Tasks	Total Runtime/CPU Hours
LIGO Gravitational Wave Search	~10 GB (5,000 files)	~60 GB (60,000 files)	60,000	N/A
Montage Galactic Plane Mosaic	~2.5 TB (18 million images)	~2.4 TB (900 images)	10.5 million	34,000 CPU hours
LSST Data Release Production (PoC)	~0.2 TB	~3 TB	Variable	N/A
LIGO Pulsar Search (SC 2002)	N/A	N/A	330	11 hours 24 minutes

Experimental Protocols for Astronomy Workflows

1. Montage Image Mosaicking Workflow Protocol:

The Montage toolkit consists of a series of modules that are orchestrated by **Pegasus** to create a mosaic. The general protocol is as follows:

- Image Reprojection: Input images are reprojected to a common spatial scale and coordinate system.
- Geometry Analysis: The geometry of the reprojected images is analyzed to determine overlaps.
- Background Rectification: The background emission levels in the images are matched to a common level to ensure a seamless mosaic.
- Co-addition: The reprojected and background-corrected images are co-added to create the final mosaic.



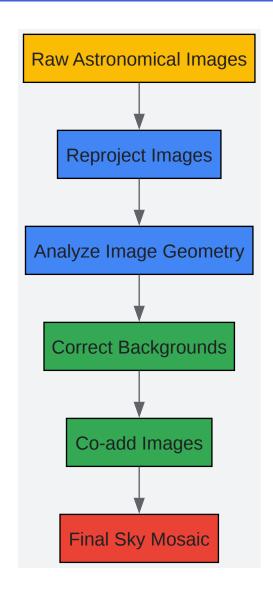
2. LSST Data Release Production (DRP) Workflow Protocol:

The LSST DRP pipeline is a complex workflow designed to process raw astronomical images into scientifically useful data products. A proof-of-concept execution using **Pegasus** involved the following conceptual steps:

- Quantum Graph Conversion: The LSST Science Pipelines represent the processing logic as a Quantum Graph. This graph is converted into a **Pegasus** abstract workflow using the **Pegasus** API.
- Workflow Planning: Pegasus plans the execution of the workflow, mapping tasks to available cloud resources and managing data staging.
- Execution: The workflow is executed by HTCondor's DAGMan, which processes the HyperSuprime Camera data to produce calibrated images and source catalogs.[19]

Astronomy Workflow Visualizations

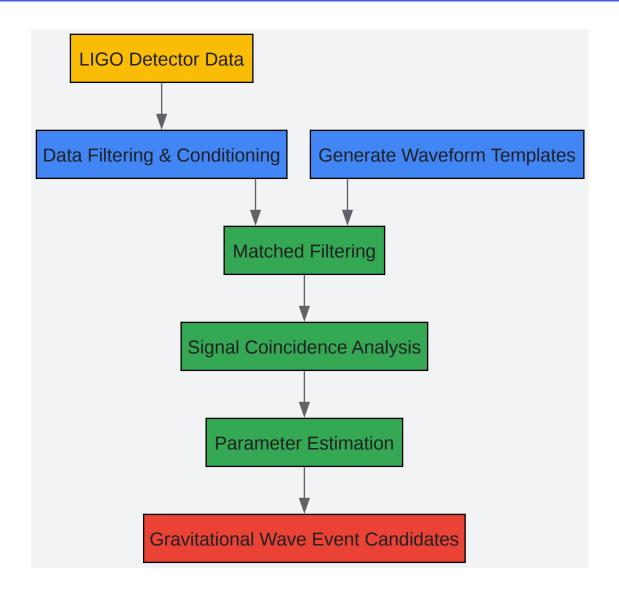




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A logical workflow for creating an astronomical image mosaic with Montage.





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A conceptual diagram of a LIGO gravitational wave search pipeline.

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